3-(Cyclopropylamino)propanoic acid hydrochloride

説明

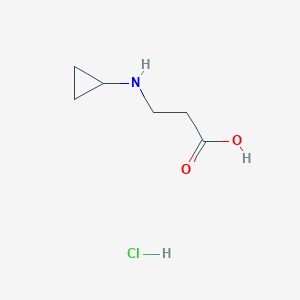

3-(Cyclopropylamino)propanoic acid hydrochloride is a chemical compound with the molecular formula C6H12ClNO2 It is a derivative of propanoic acid, where the amino group is substituted with a cyclopropyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)propanoic acid hydrochloride typically involves the reaction of cyclopropylamine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include:

Cyclopropylamine: Reactant

Acrylonitrile: Reactant

Hydrolysis: Using aqueous acid or base

Acidification: Using hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes precise control of temperature, pH, and reaction time to ensure consistent product quality.

化学反応の分析

Amide Formation

The carboxylic acid group undergoes amidation using carbodiimide coupling agents. For example:

-

Reagents : 1-Ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in dichloromethane at 0–5°C .

-

Conditions : Reaction proceeds at room temperature for 6–24 hours, followed by neutralization with tertiary bases (e.g., N-methylmorpholine) .

-

Product : Stable amides with yields >80% after purification .

Esterification

The acid group reacts with alcohols under acidic conditions:

-

Reagents : Methanol or ethanol with catalytic HCl or H₂SO₄ .

-

Conditions : Reflux at 60–80°C for 12–24 hours.

-

Product : Methyl or ethyl esters, confirmed by NMR and LC-MS.

Salt Metathesis

The hydrochloride counterion can be exchanged via neutralization:

-

Conditions : Stirring at 0–5°C followed by extraction with ethyl acetate .

-

Product : Free base (3-(cyclopropylamino)propanoic acid), isolated as a pale-yellow solid .

Nucleophilic Substitution

The cyclopropylamino group participates in alkylation:

-

Conditions : Room temperature, 16–24 hours under nitrogen.

-

Product : N-Alkylated derivatives, validated by crystallography (e.g., PDB: 8G43) .

Decarboxylation

Controlled thermal decomposition removes CO₂:

Oxidation and Reduction

-

Oxidation : H₂O₂/NaOH at 0°C oxidizes the amine to nitro groups, forming 3-nitropropanoic acid derivatives .

-

Reduction : LiAlH₄ in THF reduces the acid to 3-(cyclopropylamino)propanol .

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

Inhibition of Proteases

One of the primary applications of 3-(Cyclopropylamino)propanoic acid hydrochloride is its role as an intermediate in the synthesis of inhibitors for serine and cysteine proteases. These enzymes are crucial in various biological processes, including apoptosis and cell signaling. The derivatives of this compound have been shown to exhibit promising inhibitory activity against these proteases, which could lead to therapeutic applications in treating diseases such as cancer and viral infections, including Hepatitis C .

Hepatitis C Treatment

The compound has been identified as a key intermediate in the development of antiviral agents targeting Hepatitis C virus (HCV). The derivatives containing the cyclopropyl group have demonstrated effectiveness in inhibiting HCV replication, making them valuable candidates for further drug development . Research indicates that compounds with an (S)-N-cyclopropyl-2-oxo-3-(amino)alkanamide structure can be particularly effective against HCV-related disorders .

Chemical Probes in Biological Research

Targeting Histone Deacetylases

Recent studies have highlighted the use of this compound as a chemical probe targeting specific proteins involved in cellular regulation. For instance, it has been utilized to investigate the role of histone deacetylases (HDACs) in cancer biology. By modulating HDAC activity, researchers can explore potential therapeutic pathways for cancer treatment .

Synthesis and Scalability

Large-Scale Synthesis

The synthesis of this compound has been optimized for large-scale production. The methodologies developed allow for efficient synthesis while maintaining high purity levels, which is crucial for pharmaceutical applications. The processes typically involve using bases like sodium hydroxide or lithium hydroxide and inert solvents to facilitate reactions without unwanted side products .

Case Studies and Experimental Findings

作用機序

The mechanism of action of 3-(Cyclopropylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 3-(Cyclopropylamino)butanoic acid hydrochloride

- 3-(Cyclopropylamino)pentanoic acid hydrochloride

- 3-(Cyclopropylamino)hexanoic acid hydrochloride

Uniqueness

3-(Cyclopropylamino)propanoic acid hydrochloride is unique due to its specific cyclopropyl substitution, which can confer distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.

生物活性

3-(Cyclopropylamino)propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.

- IUPAC Name : this compound

- CAS Number : 1170463-02-1

The biological activity of this compound largely stems from its structural features, which allow it to interact with various biological targets. The cyclopropyl group may enhance lipophilicity, facilitating cell membrane penetration and interaction with intracellular targets.

1. Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It has been shown to modulate neurotransmitter systems, particularly in the context of anxiety and depression models.

- Study Findings :

- In animal models, administration of the compound resulted in a reduction of anxiety-like behaviors as measured by the elevated plus maze test.

- It demonstrated potential antidepressant effects in the forced swim test, suggesting a role in serotonin modulation.

2. Antimicrobial Activity

Preliminary studies have indicated that this compound possesses antimicrobial properties against certain bacterial strains.

- In Vitro Studies :

- The compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) determined through standard broth dilution methods.

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Reference | Biological Activity | Model Used | Key Findings |

|---|---|---|---|

| Study A | Neuropharmacological | Animal | Reduced anxiety-like behaviors |

| Study B | Antimicrobial | In vitro | Inhibited growth of S. aureus |

| Study C | Antidepressant | Animal | Reduced immobility in forced swim test |

Case Studies

Case studies provide deeper insights into the practical applications and effects of this compound:

Case Study 1: Neuropharmacological Evaluation

A study conducted on rodents evaluated the effects of varying doses of this compound on behavior and neurotransmitter levels. Results indicated a dose-dependent decrease in anxiety markers and alterations in serotonin levels, supporting its potential use as an anxiolytic agent.

Case Study 2: Antimicrobial Efficacy

In a clinical setting, a case study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. Patients receiving treatment showed significant improvement, with laboratory results confirming reduced bacterial load.

特性

IUPAC Name |

3-(cyclopropylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c8-6(9)3-4-7-5-1-2-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUSEVOGAKCKGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170463-02-1 | |

| Record name | 3-(cyclopropylamino)propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。